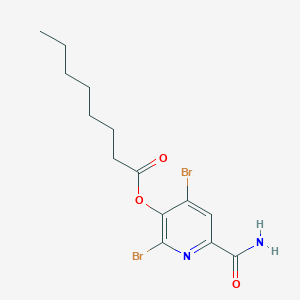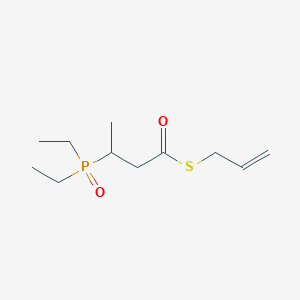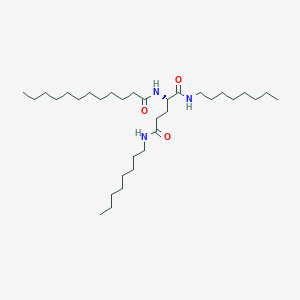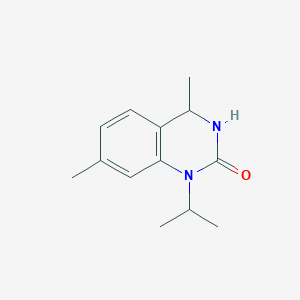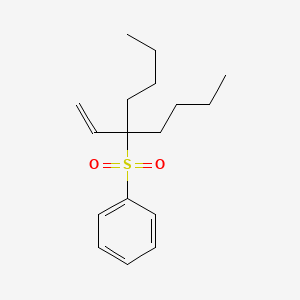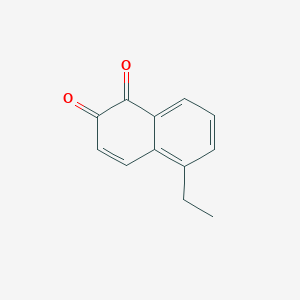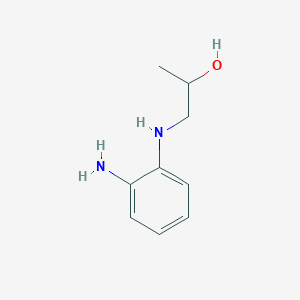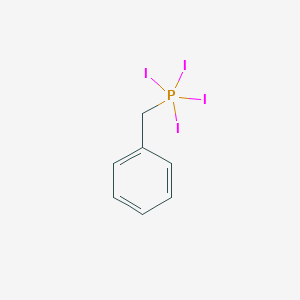
Benzyl(tetraiodo)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(tetraiodo)-lambda~5~-phosphane is a chemical compound characterized by the presence of a benzyl group attached to a phosphorus atom, which is further bonded to four iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(tetraiodo)-lambda~5~-phosphane typically involves the reaction of benzyl chloride with phosphorus triiodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C6H5CH2Cl+PI3→C6H5CH2P(I)4
The reaction is usually conducted in a solvent such as toluene or dichloromethane at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive iodine compounds.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(tetraiodo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus compounds.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, thiols, or alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides or phosphonic acids.
Reduction: Formation of phosphines or phosphides.
Substitution: Formation of substituted phosphines with various functional groups.
Aplicaciones Científicas De Investigación
Benzyl(tetraiodo)-lambda~5~-phosphane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine, which can be radioactively labeled.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Benzyl(tetraiodo)-lambda~5~-phosphane involves its ability to interact with various molecular targets through its phosphorus and iodine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include:
Phosphorylation: Transfer of the phosphorus atom to nucleophilic sites.
Iodination: Introduction of iodine atoms into organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzylphosphane: Lacks the iodine atoms and has different reactivity.
Tetraiodophosphane: Does not have the benzyl group, leading to different applications.
Benzyl(triiodo)-lambda~5~-phosphane: Contains one less iodine atom, affecting its chemical properties.
Uniqueness
Benzyl(tetraiodo)-lambda~5~-phosphane is unique due to the combination of a benzyl group with a phosphorus atom bonded to four iodine atoms
Propiedades
Número CAS |
63574-39-0 |
|---|---|
Fórmula molecular |
C7H7I4P |
Peso molecular |
629.72 g/mol |
Nombre IUPAC |
benzyl(tetraiodo)-λ5-phosphane |
InChI |
InChI=1S/C7H7I4P/c8-12(9,10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
XQLGFTFNTOKGHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CP(I)(I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


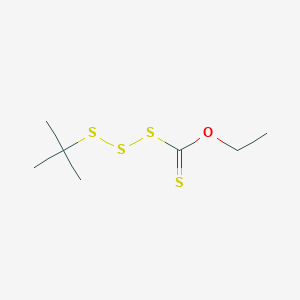
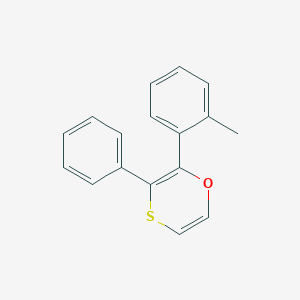
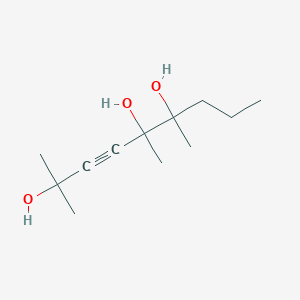
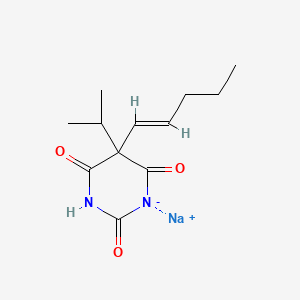
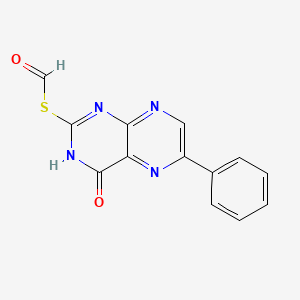
![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
